BenchChemオンラインストアへようこそ!

methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Physicochemical profiling Lipophilicity Membrane permeability

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 17245-62-4) is a heterocyclic compound belonging to the 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate class, characterized by a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol. The compound features an N3-methyl substituent on the imidazole ring and a methyl ester at the C4 position, distinguishing it from the N3-unsubstituted parent (CAS 20901-53-5, MW 142.11) as well as from the corresponding carboxylic acid analog (CAS 17245-60-2).

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 17245-62-4
Cat. No. B6598639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
CAS17245-62-4
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCN1C(=CNC1=O)C(=O)OC
InChIInChI=1S/C6H8N2O3/c1-8-4(5(9)11-2)3-7-6(8)10/h3H,1-2H3,(H,7,10)
InChIKeyMBRNKGJROSUDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 17245-62-4): Procurement-Relevant Structural and Physicochemical Baseline


Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 17245-62-4) is a heterocyclic compound belonging to the 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate class, characterized by a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol . The compound features an N3-methyl substituent on the imidazole ring and a methyl ester at the C4 position, distinguishing it from the N3-unsubstituted parent (CAS 20901-53-5, MW 142.11) [1] as well as from the corresponding carboxylic acid analog (CAS 17245-60-2) [2]. This specific N3-methyl ester substitution pattern confers measurable differences in lipophilicity, hydrogen-bonding capacity, and synthetic utility that are critical for selection in medicinal chemistry and chemical biology applications.

Why Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Cannot Be Interchanged with Generic Imidazole-4-carboxylate Analogs


Within the 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate family, seemingly minor substitution differences produce quantifiable changes in physicochemical properties that directly impact downstream synthetic utility and biological performance. The N3-methyl group on the target compound eliminates one hydrogen-bond donor (HBD) site relative to the N3-unsubstituted parent (CAS 20901-53-5), reducing the HBD count from 2 to 1 [1]. This substitution also blocks imidazole NH tautomerization, providing regiochemical control that the unsubstituted parent cannot offer [2]. Furthermore, the methyl ester functionality at C4 eliminates the acidic proton present in the carboxylic acid analog (CAS 17245-60-2, predicted pKa ~4.78) , fundamentally altering reactivity, solubility, and partitioning behavior. These three structural features—N3-methyl, C4-methyl ester, and N1-H retention—collectively define a substitution pattern that cannot be replicated by any single commercially available analog, making generic substitution scientifically invalid for applications requiring this precise functional group arrangement.

Quantitative Differentiation Evidence for Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 17245-62-4) vs. Closest Analogs


Lipophilicity Enhancement: N3-Methyl Substitution Increases LogP by Approximately 0.5 Units vs. N3-Unsubstituted Parent

The N3-methyl substituent on the target compound (CAS 17245-62-4) elevates lipophilicity relative to the N3-unsubstituted parent compound methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 20901-53-5). The parent compound has a measured LogP of -0.256 [1]. The addition of one methyl group to the imidazole nitrogen is estimated, based on the well-established Hansch π constant for aliphatic CH3 (+0.52 to +0.56), to increase LogP by approximately 0.5 units, yielding an estimated LogP of approximately +0.24 to +0.30 for the target compound [2]. This places the target in a more favorable lipophilicity range for passive membrane permeability while retaining aqueous solubility.

Physicochemical profiling Lipophilicity Membrane permeability

Hydrogen-Bond Donor Count Reduction: Target Has 1 HBD vs. 2 HBD for N3-Unsubstituted Parent

The target compound (CAS 17245-62-4, SMILES: COC(=O)c1c[nH]c(=O)n1C) contains only one hydrogen-bond donor (the N1-H) because the N3 position is methylated . In contrast, the N3-unsubstituted parent (CAS 20901-53-5) contains two HBD sites (N1-H and N3-H) [1]. This reduction of HBD count from 2 to 1 is significant for compliance with Lipinski's Rule of Five (HBD ≤5) and more importantly for blood-brain barrier penetration potential, where a lower HBD count (≤3) is strongly correlated with CNS exposure in the context of multiparameter optimization scores [2].

Hydrogen bonding Drug-likeness ADME prediction

Methyl Ester vs. Carboxylic Acid: Elimination of Acidic C4 Proton Enhances Synthetic Versatility

The target compound bears a methyl ester at the C4 position, whereas the corresponding N3-methyl carboxylic acid analog (CAS 17245-60-2) has a free carboxylic acid with a predicted pKa of 4.78±0.10 . The ester form eliminates the acidic proton, preventing undesired salt formation, carboxylate-mediated metal chelation, and pH-dependent ionization that can complicate both synthesis and biological assays [1]. The methyl ester also serves as a latent carboxylic acid, enabling selective deprotection under controlled conditions, or can be directly converted to amides, hydrazides, or reduced to alcohols—transformations not directly accessible from the free acid without activation [2].

Synthetic chemistry Protecting group strategy Reactivity differentiation

N3-Methyl Blocking of Imidazole NH Tautomerism Provides Regiochemical Control Absent in Unsubstituted Parent

In N3-unsubstituted 2-oxo-2,3-dihydro-1H-imidazoles (e.g., CAS 20901-53-5), the imidazole ring exists as a tautomeric equilibrium between the 1H and 3H forms, resulting in two potentially reactive NH sites with different regiochemical outcomes upon further functionalization [1]. The target compound (CAS 17245-62-4) has the N3 position blocked by a methyl group, locking the tautomeric form and ensuring that the sole reactive NH site is at N1 . In the context of the broader imidazole-4-carboxylate class, N-substitution has been demonstrated to direct electrophilic substitution and N-alkylation reactions to specific positions with regioselectivity ratios exceeding 95:5 in structurally related imidazole systems [2].

Regioselective synthesis Tautomerism control Imidazole chemistry

Molecular Weight and Formula Differentiation: Target (C6H8N2O3, 156.14 Da) vs. N1,N3-Dimethyl Carboxylic Acid Analog (C6H8N2O3, 156.14 Da) with Distinct Functional Group Arrangement

Although the target compound (CAS 17245-62-4) and the N1,N3-dimethyl carboxylic acid analog (CAS 17245-63-5, 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid) share the identical molecular formula C6H8N2O3 and molecular weight 156.14 Da, they are constitutional isomers with fundamentally different functional group arrangements [1]. The target bears a methyl ester at C4 and a free NH at N1, whereas CAS 17245-63-5 bears a carboxylic acid at C4 and both nitrogens are methylated [1]. This isomerism results in measurable differences in HPLC retention time, NMR chemical shifts, and fragmentation patterns in mass spectrometry, all of which serve as identity confirmation metrics for procurement quality assurance [2].

Isomeric differentiation Structure verification Quality control

Optimal Application Scenarios for Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 17245-62-4) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Controlled Lipophilicity and Single HBD Character

For medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules, the target compound's estimated LogP of ~+0.24 to +0.30 (ΔLogP ≈ +0.5 vs. N3-unsubstituted parent) and single hydrogen-bond donor count make it a preferred scaffold over the more polar parent compound (LogP -0.256, 2 HBD). This is supported by the physicochemical differentiation evidence in Section 3, Evidence Items 1 and 2. The enhanced lipophilicity improves predicted passive membrane permeability, while the single HBD reduces susceptibility to P-glycoprotein efflux, both key considerations in CNS MPO scoring frameworks [1].

Parallel Library Synthesis: N3-Methyl Blocking Enables Predictable Regioselective Derivatization

For combinatorial chemistry and parallel synthesis campaigns, the N3-methyl substitution eliminates imidazole NH tautomerism, ensuring that all subsequent N-alkylation, acylation, or sulfonylation reactions occur exclusively at the N1 position. This regiochemical control, described in Evidence Item 4 of Section 3, eliminates the need for protecting group strategies and reduces product purification burden—a critical advantage for high-throughput medicinal chemistry workflows where the unsubstituted parent (CAS 20901-53-5) would yield mixtures of N1- and N3-substituted products [2].

Synthetic Building Block: Methyl Ester Enables Diverse Downstream Transformations Without Acid Interference

For synthetic chemists requiring a versatile imidazole-4-carboxylate building block, the methyl ester form of the target compound eliminates the acidic proton (pKa ~4.78) present in the carboxylic acid analog (CAS 17245-60-2), as detailed in Evidence Item 3 of Section 3. This allows direct use in reactions incompatible with free carboxylic acids—such as organometallic additions, reductive transformations, and base-mediated couplings—while retaining the option to liberate the free acid through controlled hydrolysis when needed [3].

Procurement Quality Assurance: Isomer-Specific Identity Confirmation for CAS 17245-62-4

Given that the target compound (CAS 17245-62-4) shares its molecular formula and molecular weight (C6H8N2O3, 156.14 Da) with its constitutional isomer CAS 17245-63-5, procurement protocols must include identity confirmation beyond simple mass verification. As established in Evidence Item 5 of Section 3, recommended identity confirmation methods include 1H NMR (distinct NH proton at N1 in target vs. absence in isomer), HPLC retention time comparison against authenticated standards, and IR spectroscopy (ester C=O stretch at ~1735 cm⁻¹ for target vs. acid C=O at ~1700 cm⁻¹ for isomer). This ensures the correct compound is utilized in research applications .

Quote Request

Request a Quote for methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.